N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide
Description
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide is a complex organic compound that features a combination of indene, pyrazole, and amide functional groups
Properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-28(17-19-7-3-2-4-8-19)24(13-21-9-5-6-10-22(21)14-24)18-25-23(29)12-11-20-15-26-27-16-20/h2-10,15-16H,11-14,17-18H2,1H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJLALHLOZHIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)CCC4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl(methyl)amino Group: This step involves the alkylation of the indene derivative with benzyl chloride and methylamine under controlled conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine and a suitable diketone.
Formation of the Propanamide Linkage: The final step involves the coupling of the pyrazole-indene intermediate with a propanoyl chloride derivative under basic conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and indene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amide or pyrazole groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-3-yl)propanamide: Similar structure but with a different position of the pyrazole ring.
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-imidazol-4-yl)propanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The unique combination of the indene, pyrazole, and amide groups in N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
